molecular formula C11H9N3O2S B2591812 Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate CAS No. 2140317-00-4

Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate

Cat. No. B2591812
CAS RN: 2140317-00-4
M. Wt: 247.27
InChI Key: NBGPJAYQBNVWOA-UHFFFAOYSA-N
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Description

Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C11H9N3O2S . It is also known as ethyl (6-cyanobenzo[d]thiazol-2-yl)carbamate .


Molecular Structure Analysis

The InChI code for Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate is 1S/C11H10N3O2S/c1-2-16-11(15)14-10-13-8-4-3-7(6-12)5-9(8)17-10/h3-5,17H,2H2,1H3,(H,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate has a molecular weight of 247.28 . It should be stored at a temperature of 28°C .

Scientific Research Applications

Overview

Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate is a chemical compound that has garnered interest in various scientific research fields. This compound's unique structure has implications in several areas, including its potential as an intermediate in chemical synthesis, its role in understanding carcinogenic mechanisms, and its application in environmental studies.

Carcinogenic Properties and Mechanisms

Research has shown that ethyl carbamate (EC) or urethane, closely related to the compound , is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). It's genotoxic and carcinogenic across several species, emphasizing the need for understanding its mechanisms and potential human health impacts. Studies indicate that EC's carcinogenicity may be mediated through metabolic pathways involving cytochrome P-450-catalyzed oxidation, leading to DNA adducts formation (Weber & Sharypov, 2009; Benson & Beland, 1997).

Environmental Presence and Impact

Ethyl carbamate and its derivatives, including ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate, have been studied for their occurrence in fermented foods and beverages, highlighting the importance of monitoring and reducing their levels in consumer products. The environmental persistence and behavior of these compounds necessitate research into their biodegradation pathways and fate in soil and groundwater. Such studies are crucial for assessing the potential environmental impact and for developing strategies to mitigate their presence in the ecosystem (Gong-ling, 2009; Thornton et al., 2020).

Antioxidant Capacity and Chemical Reactions

The compound's structural analogs have been explored for their antioxidant capacities, revealing insights into the reaction pathways that may underlie their potential therapeutic applications. Such research underscores the importance of understanding the chemical behavior of these compounds, which could lead to the development of new antioxidants with specific health benefits (Ilyasov et al., 2020).

Medicinal Chemistry and Pharmacological Activities

Benzothiazole derivatives, including those related to ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate, have been extensively studied for their diverse pharmacological activities. These activities range from antimicrobial, anticancer, anti-inflammatory, to antidiabetic properties. The structural diversity and pharmacological potential of benzothiazole derivatives underscore their significance in medicinal chemistry and drug discovery (Bhat & Belagali, 2020; Keri et al., 2015).

properties

IUPAC Name

ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c1-2-16-11(15)14-10-13-8-4-3-7(6-12)5-9(8)17-10/h3-5H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGPJAYQBNVWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate

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